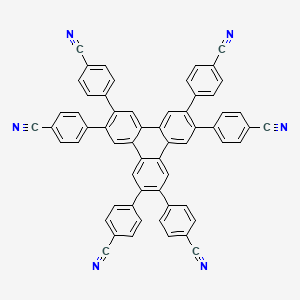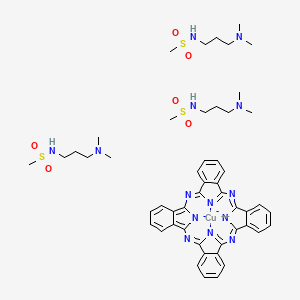
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- is a chemical compound belonging to the class of acridines Acridines are known for their diverse applications in various fields, including medicinal chemistry and industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions . The reaction typically requires a catalyst such as zinc dichloride and is carried out under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where an amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as sodium azide in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- involves its role as an acetylcholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This action enhances cholinergic transmission, which is beneficial in conditions where acetylcholine levels are deficient . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-9-acridinamine: Another member of the acridine family with similar structural features and applications.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use as a cholinesterase inhibitor in pharmacological studies.
Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
9-Acridinamine, 1,2,3,4-tetrahydro-7-methyl-N-(2-methylpropyl)- stands out due to its specific substitution pattern, which may confer unique pharmacological properties and enhance its efficacy as an acetylcholinesterase inhibitor. Its structural modifications may also influence its interaction with biological targets, making it a compound of interest for further research and development .
Propiedades
Número CAS |
34811-15-9 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
7-methyl-N-(2-methylpropyl)-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C18H24N2/c1-12(2)11-19-18-14-6-4-5-7-16(14)20-17-9-8-13(3)10-15(17)18/h8-10,12H,4-7,11H2,1-3H3,(H,19,20) |
Clave InChI |
AAAJIKSEEYYMOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3CCCCC3=C2NCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


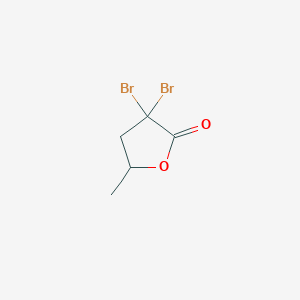
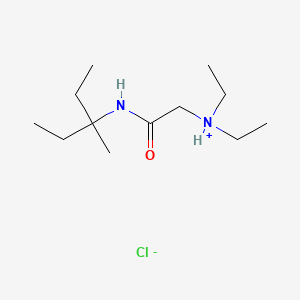

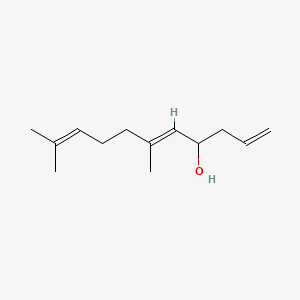

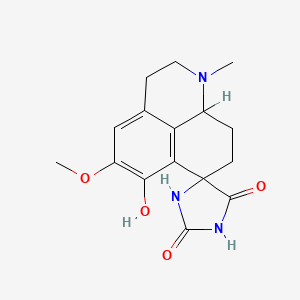

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)

